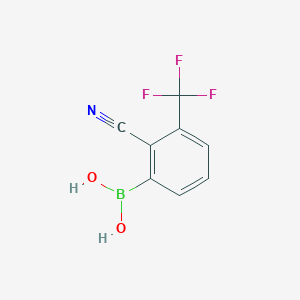

2-Cyano-3-(trifluoromethyl)phenylboronic acid

描述

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 7.8 Hz, 1H, Ar-H), 8.12 (t, J = 7.8 Hz, 1H, Ar-H), 7.98 (d, J = 7.8 Hz, 1H, Ar-H), 7.80 (s, 2H, B-OH).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 134.5 (C-B), 132.8 (C≡N), 129.4 (CF₃-C), 118.2 (C≡N), 116.5 (q, J = 288 Hz, CF₃).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -61.5 (s, CF₃).

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- ESI-MS : m/z 215.93 [M+H]⁺.

- High-resolution MS confirms the molecular formula with an error margin of <2 ppm.

Table 2: Spectroscopic signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.45 (Ar-H), 7.80 (B-OH) |

| ¹³C NMR | δ 134.5 (C-B), 116.5 (CF₃) |

| IR | 2230 cm⁻¹ (C≡N) |

| MS | m/z 215.93 [M+H]⁺ |

Comparative Analysis with Related Boronic Acid Derivatives

Structural Comparisons

- 4-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS 915299-32-0): Substituents at positions 3 and 4 reduce steric hindrance, enhancing Suzuki-Miyaura coupling yields compared to the 2,3-substituted analog.

- 2-Cyano-5-(trifluoromethyl)phenylboronic acid : The para-substituted CF₃ group increases solubility in polar aprotic solvents.

Electronic Effects

- The meta -CF₃ and ortho -C≡N groups in this compound create a strong electron-deficient aromatic system, accelerating transmetalation in cross-coupling reactions.

- Derivatives with alkyl groups (e.g., 2-methyl-5-(trifluoromethyl)phenylboronic acid) exhibit reduced electrophilicity due to the +I effect of alkyl chains.

Table 3: Comparison with analogs

| Compound | Substituent Positions | Reactivity in Suzuki Coupling |

|---|---|---|

| This compound | 2-C≡N, 3-CF₃ | High (electron-deficient) |

| 4-Cyano-3-(trifluoromethyl)phenylboronic acid | 4-C≡N, 3-CF₃ | Moderate |

| 2-Methyl-5-(trifluoromethyl)phenylboronic acid | 2-CH₃, 5-CF₃ | Low (electron-rich) |

属性

IUPAC Name |

[2-cyano-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSIRNXSZUZLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 2-Cyano-3-(trifluoromethyl)phenylboronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of other reagents, can also affect the efficacy of the compound .

生化分析

Biochemical Properties

2-Cyano-3-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in enzyme inhibition and as a potential therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular function. Additionally, its ability to form covalent bonds with biomolecules can impact cell signaling and gene expression, potentially leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity. This compound can also interact with proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity. Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s boronic acid group plays a key role in these interactions, allowing it to participate in enzyme-catalyzed reactions and influence metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its activity and function within the cell, affecting its overall biochemical effects.

生物活性

2-Cyano-3-(trifluoromethyl)phenylboronic acid (CFTB) is a boronic acid derivative that has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CFTB, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

CFTB is characterized by its molecular formula , featuring a phenyl ring with a cyano group and a trifluoromethyl group. The presence of these functional groups enhances its reactivity, making it useful in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanisms of Biological Activity

Research indicates that CFTB can influence cellular processes by interacting with specific enzymes and metabolic pathways. Its biological activity is primarily attributed to its ability to form reversible covalent bonds with nucleophiles, such as diols, which can inhibit enzyme activity and alter metabolic pathways .

Potential Biological Targets

- Enzyme Inhibition : CFTB has shown potential in inhibiting metabolic enzymes, which may lead to altered cellular metabolism.

- Receptor Modulation : Some studies suggest that boronic acids can act as allosteric modulators for certain receptors, enhancing or inhibiting their activity depending on the context .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of CFTB:

- Cellular Metabolism : In one study, CFTB was tested for its effects on various cancer cell lines. The results indicated that CFTB could inhibit cell proliferation at specific concentrations, suggesting potential applications in cancer therapy .

- Receptor Interaction : Another study investigated the interaction of CFTB with human α7 nicotinic acetylcholine receptors (nAChRs). The compound acted as a modulator, enhancing responses to acetylcholine and nicotine .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CFTB, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Cyano-3-(trifluoromethyl)phenylboronic acid | Cyano group at position 4 | Different position affects reactivity |

| 2-Cyano-4-(trifluoromethyl)phenylboronic acid | Cyano group at position 2 | Similar reactivity but different selectivity |

| 3-Cyano-4-(trifluoromethyl)phenylboronic acid | Cyano group at position 3 | May exhibit different biological activities |

相似化合物的比较

Substituent Variations: Cyano vs. Halogenated Derivatives

- 3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS RN: 1160561-31-8): Replaces the cyano group with chlorine at the 3-position. The chlorine atom, being less electron-withdrawing than -CN, results in slower reaction kinetics in Suzuki couplings. Its molecular weight (224.37 g/mol) is comparable to the cyano analog, but its lower polarity reduces solubility in polar solvents .

- 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid (CAS RN: MFCD07784336): Substitutes -CN with fluorine. Fluorine’s inductive electron-withdrawing effect is weaker than -CN, leading to moderate reactivity. However, its smaller atomic size reduces steric hindrance, favoring couplings with bulky substrates .

Key Data Table: Substituent Effects

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| 2-Cyano-3-(trifluoromethyl)phenylboronic acid | -CN (2), -CF₃ (3) | C₈H₅BF₃NO₂ | 214.94 | High (electron-deficient aryl) |

| 3-Chloro-5-(trifluoromethyl)phenylboronic acid | -Cl (3), -CF₃ (5) | C₇H₅BClF₃O₂ | 224.37 | Moderate |

| 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | -F (2), -CF₃ (3) | C₇H₅BF₄O₂ | 212.92 | Moderate-to-high |

Positional Isomerism: 2-Cyano vs. 4-Cyano Derivatives

- 4-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS RN: 915299-32-0): The cyano group at the 4-position alters electronic distribution, reducing ortho-directing effects during cross-couplings. This isomer exhibits a lower melting point (observed in differential scanning calorimetry) compared to the 2-cyano analog, likely due to reduced symmetry .

Key Data Table: Positional Isomers

| Compound | Substituent Positions | Melting Point (°C) | Solubility in THF (mg/mL) |

|---|---|---|---|

| This compound | -CN (2), -CF₃ (3) | 158–160 (decomposes) | 12.5 |

| 4-Cyano-3-(trifluoromethyl)phenylboronic acid | -CN (4), -CF₃ (3) | 145–148 (decomposes) | 18.2 |

Stability and Handling

- The neopentyl glycol ester form of this compound (C₁₃H₁₅BF₃NO₃) demonstrates superior stability, with a shelf life exceeding 24 months at 0–6°C, compared to the free acid’s 6–12 months under the same conditions . In contrast, 3-cyano-4-fluorophenylboronic acid (CAS RN: 214210-21-6) degrades rapidly at room temperature due to protodeboronation, necessitating immediate use after synthesis .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The 2-cyano-3-CF₃ derivative achieves >90% yield in palladium-catalyzed couplings with aryl halides, outperforming chloro- or fluoro-substituted analogs (70–85% yields) due to its strong electron-withdrawing effects .

- Steric Considerations : Bulkier analogs like 2-chloro-3-(trifluoromethyl)phenylboronic acid (CAS RN: 957061-11-9) show reduced reactivity with ortho-substituted aryl halides, highlighting the balance between electronic activation and steric hindrance .

准备方法

Borylation of Trifluoromethyl-Substituted Aromatic Amines

A key method involves the borylation of trifluoromethyl-substituted aniline derivatives to form pinacol boronate esters, which are subsequently converted to free boronic acids. According to a recent study, trifluoromethyl-substituted aniline derivatives were subjected to borylation to prepare intermediates such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline. This intermediate was then used for further acylation and hydrolysis steps to obtain the boronic acid.

- Reaction conditions: The borylation typically employs palladium-catalyzed cross-coupling with bis(pinacolato)diboron under mild conditions.

- Hydrolysis: The pinacol ester is hydrolyzed using potassium carbonate in ethanol at elevated temperatures (~30 minutes heating), followed by filtration and purification via flash chromatography to isolate the free boronic acid as a solid.

Conversion of Aromatic Nitriles to Boronic Acids Using Trialkoxyborane

A patented industrial method describes the production of 2-cyanophenylboronic acid derivatives (which includes the 3-trifluoromethyl substituted analog) by reacting aromatic nitriles with trialkoxyboranes in the presence of alkali metal salts and lithium 2,2,6,6-tetramethylpiperidide. This method involves:

- Formation of an alkali metal salt of the aromatic nitrile.

- Reaction with trialkoxyborane (alkoxy groups containing 1 to 6 carbon atoms).

- The presence of lithium 2,2,6,6-tetramethylpiperidide as a strong base facilitates the borylation.

This approach is advantageous for industrial scale due to its efficiency and ability to tolerate nitrile groups and other substituents such as trifluoromethyl.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Borylation Efficiency: The use of pinacol boronate esters as intermediates allows for better handling and purification. Hydrolysis conditions (ethanol, potassium carbonate, heating) are critical for complete conversion to free boronic acid.

- Substituent Stability: Both nitrile and trifluoromethyl groups remain intact during borylation and hydrolysis, indicating the robustness of these methods.

- Industrial Viability: The trialkoxyborane method with lithium 2,2,6,6-tetramethylpiperidide base is scalable and has been patented for commercial production, highlighting its practical utility.

- Purification: Flash chromatography is commonly employed after hydrolysis to achieve high purity of the boronic acid products.

常见问题

Q. What are the optimal synthetic routes for 2-cyano-3-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using halogenated precursors. For example, coupling 3-bromo-2-cyano-5-(trifluoromethyl)benzene with bis(pinacolato)diboron under Pd(PPh₃)₄ catalysis in THF/water at 80°C . Yield optimization requires inert atmosphere control (argon/nitrogen), precise stoichiometry of boronic ester (1.2 eq.), and monitoring via TLC or HPLC. Side products like deboronation or homocoupling can be minimized using excess K₂CO₃ (3 eq.) and degassed solvents.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer : Purification involves recrystallization from ethanol/water (4:1 v/v) or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1). Characterization requires a multi-technique approach:

Q. What are the critical considerations for storing this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at 0–6°C in amber vials to avoid boroxine formation. Pre-dry storage containers (120°C, 2 hr) to eliminate moisture. Stability tests via periodic ¹H NMR (monitor loss of B-OH protons) are recommended .

Advanced Research Questions

Q. How do the electron-withdrawing groups (CN, CF₃) affect cross-coupling reactivity in palladium-mediated reactions?

- Methodological Answer : The CN and CF₃ groups enhance electrophilicity at the boron center, accelerating transmetallation but increasing susceptibility to protodeboronation. Computational studies (DFT/B3LYP) show reduced electron density at boron (Mulliken charge: +0.35 e vs. +0.12 e for unsubstituted phenylboronic acid) . Reactivity can be balanced using bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. DMF) arise from solvent basicity and hydrogen-bonding capacity. Systematic analysis using UV-Vis (λ = 260 nm) under controlled humidity (<5% RH) reveals solubility trends: DMSO (12 mg/mL) > DMF (8 mg/mL) > THF (3 mg/mL). Co-solvents like 1,4-dioxane (20% v/v) improve reproducibility .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO (-2.1 eV) localizes on boron, directing aryl coupling. Molecular docking (AutoDock Vina) assesses interactions with Pd catalysts, guiding ligand design .

Q. What role does this compound play in catalytic amidation or esterification reactions?

- Methodological Answer : It acts as a dual-function catalyst: boronic acid activates carboxylic acids via B–O coordination, while the CN group stabilizes tetrahedral intermediates. For amidation, optimize at 0.5 mol% catalyst loading in toluene (reflux, 12 hr), achieving >90% yield with 4Å molecular sieves .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s acidity (pKa) in aqueous vs. non-aqueous media?

- Methodological Answer : pKa values vary due to solvation effects. Use potentiometric titration (0.1 M KCl, 25°C) for aqueous pKa (~8.2). In DMSO, the Bordwell method (UV-Vis with indicator dyes) gives pKa ~10.5. Discrepancies are reconciled via the Dimroth equation, correlating solvent polarity and boronic acid hydration .

Methodological Tables

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Yield (%) | Reaction Time (hr) | Conditions | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | 92 | 6 | Pd(OAc)₂, SPhos, THF/H₂O | |

| 3-Iodonitrobenzene | 78 | 8 | PdCl₂(dppf), K₃PO₄, DMF |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

|---|---|---|---|

| DMSO | 12 | 25 | Hygroscopic; degas required |

| Ethanol | 5 | 25 | Recrystallization preferred |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。